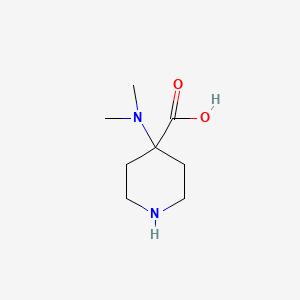

4-Dimethylamino-piperidine-4-carboxylic acid

CAS No.: 883549-85-7

Cat. No.: VC8147097

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883549-85-7 |

|---|---|

| Molecular Formula | C8H16N2O2 |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | 4-(dimethylamino)piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H16N2O2/c1-10(2)8(7(11)12)3-5-9-6-4-8/h9H,3-6H2,1-2H3,(H,11,12) |

| Standard InChI Key | HGEOLLFBMMRLDY-UHFFFAOYSA-N |

| SMILES | CN(C)C1(CCNCC1)C(=O)O |

| Canonical SMILES | CN(C)C1(CCNCC1)C(=O)O |

Introduction

4-Dimethylamino-piperidine-4-carboxylic acid is a chemical compound with significant interest in various fields of chemistry and pharmacology. It is characterized by its molecular formula and structural properties, which make it a versatile intermediate in organic synthesis and drug development.

Synthesis and Applications

4-Dimethylamino-piperidine-4-carboxylic acid can be synthesized through various organic reactions, often involving the modification of piperidine rings. Its applications are diverse, ranging from medicinal chemistry to materials science. In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antitumor properties.

Related Compounds

Related compounds, such as 4-(Dimethylamino)piperidine-4-carboxamide, have been extensively studied for their biological activities. These compounds often exhibit significant potential in targeting various diseases, including cancer.

Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 4-Dimethylamino-piperidine-4-carboxylic acid | C8H16N2O2 | 172.23 g/mol | Potential in drug development |

| 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride | C8H17N3O·2HCl | Not specified | Antitumor properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume